Tirasemtiv is a synthetic small molecule derived from imidazo[4,5-b]pyrazin-2-one. It was identified through high-throughput screening and further optimized for biochemical potency and pharmacokinetic properties. Its systematic name is 1-(3-(4-(2-amino-3-(4-(trifluoromethyl)phenyl)thiazol-2-yl)phenyl)thiazol-2-yl)-1H-pyrazin-2-yl)-N-methylmethanamine, and its molecular formula is .
The synthesis of Tirasemtiv involves several key steps that optimize its chemical structure for efficacy and stability. The initial synthetic route begins with the formation of the imidazo[4,5-b]pyrazin-2-one core, followed by the introduction of various substituents to enhance potency and metabolic stability.
The synthesis has been characterized by high yield and purity, making it suitable for further pharmacological testing.
Tirasemtiv's molecular structure is characterized by a complex arrangement that includes multiple functional groups contributing to its activity. The compound features:
The three-dimensional conformation of Tirasemtiv allows it to effectively interact with the fast skeletal muscle troponin complex, enhancing calcium sensitivity .
Tirasemtiv undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Tirasemtiv involves its selective activation of the fast skeletal muscle troponin complex. This activation enhances calcium sensitivity within muscle fibers, leading to improved force production during contraction.
Tirasemtiv exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate dosing regimens and formulation strategies.
Tirasemtiv has been primarily investigated for its potential applications in treating neuromuscular disorders:
Despite mixed results in clinical settings, ongoing research continues to explore its therapeutic potential and mechanisms of action.
Neuromuscular disorders such as ALS, MG, and congenital myopathies share a common pathophysiology: inadequate force generation despite preserved muscle mass. This occurs due to:
Tirasemtiv addresses this deficit by pharmacologically enhancing the skeletal muscle's sensitivity to available calcium ions, effectively "rescuing" force production when neural input is compromised. Clinical evidence supports this rationale:
Table 1: Force Amplification by Tirasemtiv Across Stimulation Frequencies in Healthy Humans [1] [8]
Stimulation Frequency (Hz) | Placebo-Corrected Force Increase (%) | Plasma Concentration (µg/mL) |
---|---|---|
5 | 8.2 ± 1.9 | >12 |
10 | 24.5 ± 3.1* | >12 |
20 | 12.1 ± 2.4 | >12 |
50 | 0.5 ± 1.2 | >12 |
*p<0.0001; Data from transcutaneous deep fibular nerve stimulation
Tirasemtiv's mechanism centers on calcium sensitization of the fast skeletal muscle troponin complex (TnC, TnT, TnI). Key steps include:
Calcium Kinetics Modulation: Upon binding, tirasemtiv slows calcium dissociation from TnC by 2.3-fold, increasing the calcium affinity of the regulatory complex. This shifts the force-calcium relationship leftward, enabling greater force production at submaximal cytosolic calcium concentrations [8] [9].
Sarcomere Amplification: The sensitized troponin complex enhances actin-myosin cross-bridge cycling at subtetanic stimulation frequencies (5-30Hz). Crucially, tirasemtiv:
Structural optimization from the HTS hit (CK-1303249) to tirasemtiv involved:
Table 2: Key Structure-Activity Relationship (SAR) Findings During Tirasemtiv Optimization [4]
Structural Modification | Biochemical Potency (AC40, µM) | Skinned Fiber Potency (DF30, µM) | Metabolic Stability (Human Re) |
---|---|---|---|
Initial HTS Hit (1) | 7.0 | 30.6 | 0.5 (rat) |
Br R2 (9) | 1.6 | 3.0 | <0.3 |
3-Pentyl R1 (14) | 0.3 | 0.4 | <0.2 |
Vinyl R2 (24) | 0.5 | 0.8 | <0.3 |
Re = Ratio of extraction in microsomes; Lower values indicate greater stability
Tirasemtiv represents a distinct therapeutic class with unique advantages and limitations versus existing neuromuscular therapies:
Table 3: Mechanistic Comparison of Tirasemtiv with Existing Neuromuscular Therapies
Therapy Class | Representative Agents | Primary Target | Effect on Muscle Force | Key Limitations |
---|---|---|---|---|
Fast Skeletal Troponin Activators | Tirasemtiv | Troponin complex (Fast TnC) | ↑↑ at submaximal stimulation | No effect on maximal tetanic force |
Acetylcholinesterase Inhibitors | Pyridostigmine | Acetylcholinesterase | Modest ↑ via prolonged ACh action | Cholinergic side effects |
Neuroprotective Agents | Riluzole | Glutamate release/voltage-gated Na+ channels | Indirect (slows neuron loss) | Marginal survival benefit in ALS |
Immunosuppressants | Prednisone, Azathioprine | Immune cells/antibody production | Indirect (reduces NMJ inflammation) | Systemic immunosuppression |
Critical differentiators of tirasemtiv include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7